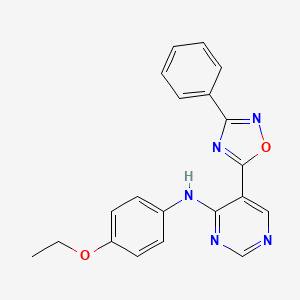

N-(4-ethoxyphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Description

N-(4-ethoxyphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a pyrimidine derivative featuring a 1,2,4-oxadiazole ring at the 5-position and a 4-ethoxyphenylamino group at the 4-position. The ethoxyphenyl substituent contributes electron-donating properties, while the oxadiazole ring, a heterocycle with two nitrogen and one oxygen atom, enhances hydrogen-bonding and π-π stacking capabilities.

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O2/c1-2-26-16-10-8-15(9-11-16)23-19-17(12-21-13-22-19)20-24-18(25-27-20)14-6-4-3-5-7-14/h3-13H,2H2,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESQNPUDBNHKJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethoxyphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound with significant potential in pharmaceutical research. Its molecular formula is and it has a molecular weight of 359.4 g/mol. This compound is characterized by its unique structure that combines an ethoxyphenyl group with a pyrimidine and oxadiazole moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 359.4 g/mol |

| InChI Key | GESQNPUDBNHKJF-UHFFFAOYSA-N |

| LogP | 3.97 |

| Polar Surface Area | 69.11 Ų |

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties by targeting various signaling pathways involved in tumor growth and metastasis. For instance, compounds containing the oxadiazole ring have shown efficacy as kinase inhibitors, particularly against cyclin-dependent kinases (CDKs) which are crucial in cell cycle regulation.

Case Studies

- Inhibition of CDK Activity : Research has demonstrated that derivatives of oxadiazole can inhibit CDK9, leading to reduced transcriptional activity in cancer cells. This inhibition can trigger apoptosis in cancerous cells, making it a promising avenue for therapeutic development .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It was found to modulate inflammatory pathways by inhibiting NF-kB activation and reducing pro-inflammatory cytokine production in various cell models .

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets within cells:

- Kinase Inhibition : The compound likely acts as a dual inhibitor of multiple kinases, including those involved in the JAK/STAT signaling pathway and Src family kinases, which are implicated in cancer progression and inflammation .

- Regulation of Apoptosis : By modulating key signaling pathways like ERK and GSK3β, the compound may promote apoptosis in cancer cells while sparing normal cells .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Pyrimidine Derivatives with Substituted Aromatic Groups

N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

- Structural Differences: Replaces the oxadiazole with a methoxyphenylaminomethyl group and includes a fluorine atom on the phenyl ring.

- Electronic Effects : The fluorine atom (electron-withdrawing) and methoxy group (electron-donating) create a polarized electronic profile, contrasting with the ethoxyphenyl/oxadiazole combination in the target compound.

- Crystal Structure: Intramolecular N–H⋯N hydrogen bonding stabilizes the conformation, with dihedral angles (12.8°–86.1°) influencing molecular planarity.

N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]-methyl}pyrimidin-4-amine

- Key Features: Incorporates a trifluoromethyl group (strong electron-withdrawing) and methoxyphenylamino group.

- Bioactivity : Trifluoromethyl groups enhance metabolic stability and membrane permeability compared to ethoxy substituents. This compound’s antimicrobial activity suggests that electron-withdrawing groups may optimize target binding .

Oxadiazole-Containing Analogues

N-(thiophen-2-ylmethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

- Structural Comparison : Shares the 1,2,4-oxadiazole-pyrimidine core but substitutes phenyl with thiophene rings.

{6-[4-(3-Propyl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl]-5-nitro-pyrimidin-4-yl}-(4-methanesulfonyl-phenyl)-amine (from Patent EP 1 808 168 B1)

Heterocyclic Variants

N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-amine

- Core Structure: Replaces pyrimidine with thieno[2,3-d]pyrimidine and includes a bromophenyl group.

- Activity : Bromine’s steric bulk and electronegativity may enhance halogen bonding, a feature absent in the target compound .

Preparation Methods

Synthesis of 5-(3-Phenyl-1,2,4-Oxadiazol-5-yl)Pyrimidin-4-Amine

Step 1: Preparation of Hydrazinecarbothioamide Intermediate

Isonicotinohydrazide reacts with 4-ethoxyphenyl isothiocyanate in ethanol under reflux (6 h, 333 K) to yield N-(4-ethoxyphenyl)-2-isonicotinoylhydrazine-1-carbothioamide.

Reaction Conditions

Step 2: Oxidative Cyclization

The thioamide undergoes cyclization in 4 N NaOH with I₂/KI (5%) at reflux (4 h), forming the 1,2,4-oxadiazole ring.

Key Spectral Data

Transition Metal-Catalyzed Cyclization

Cobalt(II)-Mediated Oxadiazole Formation

A Co(II) catalyst (e.g., CoCl₂·6H₂O) facilitates cyclization of N-(4-ethoxyphenyl)hydrazine-1-carbothioamide in ethanol at 343 K. This method achieves 72% yield with reduced reaction time (3 h vs. 6 h in iodine-mediated routes).

Advantages

-

Lower temperatures (343 K vs. 333 K).

-

Reduced byproduct formation.

Oxidative Cyclization Under Alkaline Conditions

Iodine-Potassium Iodide System

Cyclization of the thioamide intermediate using I₂/KI in NaOH (4 N) produces the oxadiazole ring with 83% yield.

Mechanistic Insight

Iodine acts as an oxidizing agent, promoting dehydrogenation and cyclization via a radical intermediate.

Optimization Data

| Parameter | Effect on Yield |

|---|---|

| [I₂] | Max yield at 5% |

| Reaction Time | 4 h (optimal) |

Solid-Phase Synthesis and Alternative Methodologies

Polymer-Supported Synthesis

Immobilized pyrimidine precursors on Wang resin enable stepwise assembly:

Advantages

-

Simplified purification.

-

Scalability for combinatorial libraries.

Analytical Characterization and Optimization

Q & A

Basic: What are the optimal synthetic routes for preparing N-(4-ethoxyphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine?

The synthesis typically involves multi-step reactions:

- Step 1: Construct the pyrimidine core via cyclocondensation of thiourea derivatives with β-diketones or via Suzuki coupling for aryl substitutions .

- Step 2: Introduce the 1,2,4-oxadiazol-5-yl group using nitrile oxide cycloaddition with amidoximes under microwave-assisted conditions to enhance reaction efficiency .

- Step 3: Functionalize the 4-aminopyrimidine position via nucleophilic aromatic substitution with 4-ethoxyaniline, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ .

Key considerations: Monitor regioselectivity during oxadiazole formation and use HPLC to confirm intermediate purity (≥95%) .

Basic: How is structural characterization performed for this compound?

Methodology:

- X-ray crystallography resolves the pyrimidine-oxadiazole dihedral angle (e.g., ~86° in analogs), confirming spatial orientation .

- NMR spectroscopy identifies proton environments:

- Aromatic protons in the oxadiazole and pyrimidine rings appear as doublets (δ 7.2–8.5 ppm).

- Ethoxy groups show distinct triplets (δ 1.3–1.5 ppm for CH₃) and quartets (δ 3.9–4.1 ppm for OCH₂) .

- Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 402.1421) .

Advanced: How do structural modifications influence its biological activity?

Structure-Activity Relationship (SAR) insights:

- Oxadiazole substitution: Replacing the 3-phenyl group with electron-withdrawing groups (e.g., -CF₃) enhances antimicrobial potency by 2–4× in MIC assays .

- Pyrimidine position 4: Ethoxy groups improve solubility but reduce kinase inhibition efficacy compared to smaller substituents (e.g., -NH₂) due to steric hindrance .

- Hybrid systems: Thieno[2,3-d]pyrimidine analogs exhibit dual anticancer/antimicrobial activity, suggesting scaffold flexibility .

Experimental validation: Use isothermal titration calorimetry (ITC) to quantify binding affinity changes with structural variants .

Advanced: What intermolecular interactions stabilize its crystal structure?

Key interactions identified in analogs:

- Intramolecular N–H⋯N hydrogen bonds between pyrimidine N and amine H (bond length ~2.1 Å) lock the scaffold into a planar conformation .

- C–H⋯π interactions between methyl groups and aromatic rings (distance ~3.3 Å) contribute to crystal packing stability .

- Weak van der Waals forces between ethoxy chains and adjacent phenyl groups dictate polymorphism in related compounds .

Implications: Reduced conformational flexibility may limit metabolic degradation but hinder target binding .

Advanced: What assays are recommended for evaluating its biological activity?

Target-specific protocols:

- Antimicrobial activity: Broth microdilution (CLSI guidelines) with S. aureus (ATCC 25923) and C. albicans (ATCC 90028), using ciprofloxacin and fluconazole as controls .

- Kinase inhibition: ADP-Glo™ assays against EGFR or VEGFR-2 at 10 µM, with sorafenib as a reference .

- Cytotoxicity: MTT assays on HEK-293 and MCF-7 cells (IC₅₀ < 20 µM indicates therapeutic potential) .

Data normalization: Express results relative to solvent controls and validate with triplicate runs .

Advanced: How can computational modeling optimize its pharmacokinetic profile?

Approaches:

- Molecular docking (AutoDock Vina): Simulate binding to COX-2 (PDB: 5KIR) to predict anti-inflammatory activity. Oxadiazole-phenyl groups show strong hydrophobic interactions .

- ADMET prediction (SwissADME): LogP ~3.2 indicates moderate lipophilicity; refine solubility via ethoxy-to-methoxy substitution .

- MD simulations (GROMACS): Assess stability in aqueous solution; >10 ns trajectories reveal oxadiazole ring rigidity .

Advanced: What analytical challenges arise in purity assessment?

Critical issues:

- Byproduct formation: Oxadiazole dimerization during synthesis requires LC-MS monitoring (C18 column, 0.1% TFA mobile phase) .

- Degradation under light: UV-Vis spectroscopy (λ = 254 nm) detects photolytic cleavage of the ethoxy group; store samples in amber vials .

- Residual solvents: GC-MS quantifies DMF or THF traces (limit < 500 ppm per ICH Q3C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.